molecular formula C12H14N2O B3826213 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole

4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole

Cat. No. B3826213
M. Wt: 202.25 g/mol
InChI Key: GNOHHKXPVGGMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a heterocyclic organic compound that belongs to the imidazole class of compounds, which are commonly used in pharmaceuticals due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole involves the inhibition of certain enzymes and proteins that are involved in the pathogenesis of various diseases. For example, 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been shown to have a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. Additionally, 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and proteins. However, one of the limitations of using 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole, including the development of novel drug formulations that improve its solubility and bioavailability, the identification of new targets for 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole inhibition, and the evaluation of its potential for use in combination therapies. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole in humans.
In conclusion, 4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole is a promising compound that has shown potential for use in the treatment of various diseases. Its diverse biological activities and high selectivity make it a valuable tool for scientific research, and further studies are needed to fully understand its therapeutic potential.

Scientific Research Applications

4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-6-10(15-3)4-5-11(8)12-7-13-9(2)14-12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOHHKXPVGGMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CN=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2-methylphenyl)-2-methyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-(4-methoxy-2-methylphenyl)-2-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.